Anabaenopeptin G belongs to the anabaenopeptin family of cyclic hexapeptides, which are exclusively synthesized through non-ribosomal peptide synthetase (NRPS) pathways in cyanobacteria. NRPSs are large, multi-modular enzymatic complexes that assemble peptides in an assembly-line fashion, independent of ribosomes. Each module minimally contains three core domains: adenylation (A), thiolation (T), and condensation (C). The A-domain recognizes and activates specific amino acid substrates via ATP-dependent adenylation, forming an aminoacyl-AMP intermediate. The T-domain (also called peptidyl carrier protein, PCP) shuttles the activated amino acid using a 4'-phosphopantetheine arm. The C-domain catalyzes peptide bond formation between adjacent T-domain-tethered intermediates. Additional tailoring domains, such as epimerization (E) and N-methyltransferase (MT) domains, introduce structural modifications like D-amino acids or N-methylated residues. The terminal thioesterase (TE) domain releases the linear peptide and facilitates cyclization, forming the characteristic ureido bond between the exocyclic amino acid and the conserved D-Lys residue [1] [5].
The biosynthesis of anabaenopeptin G is governed by the apn gene cluster, typically spanning ~32 kb and encoding five core proteins (ApnA–E). This cluster exhibits a six-module architecture that strictly adheres to the colinearity rule, where each module incorporates one amino acid into the growing peptide chain. For anabaenopeptin G (general structure: Tyr/Lys-CO-[D-Lys-Ile-HomoTyr-N-MeHomoTyr-Ile]), the module assignments are as follows:
Table 1: Modular Organization of the apn Gene Cluster for Anabaenopeptin G
Module | Protein | Domains | Amino Acid Incorporated | Key Modifications |
---|---|---|---|---|
1 | ApnA | A-T | Tyr (exocyclic) | None |
2 | ApnB | C-A-T-E | Lys | Epimerization (L-Lys → D-Lys) |
3 | ApnC | C-A-T | Ile | None |
4 | ApnD | C-A-T | HomoTyr | None |
5 | ApnE | C-A-MT-T | HomoTyr | N-Methylation |
6 | ApnE | C-A-T-TE | Ile | Cyclization/release |
The incorporation of D-Lys at position 2 is a conserved feature of all anabaenopeptins, including anabaenopeptin G. This stereochemical inversion is mediated by a dedicated epimerization (E) domain within Module 2 (ApnB). The E-domain catalyzes the conversion of L-Lys to D-Lys after the amino acid is loaded onto the adjacent T-domain. Biochemical studies confirm that the ApnB A-domain exhibits strict specificity for L-Lys activation, while the E-domain ensures the D-configuration essential for macrocyclization. Structural analysis of homologous systems reveals that E-domains contain a catalytic triad (typically His-Ser-Asp) that abstracts the α-proton from the T-domain-bound amino acid, facilitating racemization. The downstream C-domain selectively accepts the D-configured substrate for peptide bond formation, ensuring stereochemical fidelity [3] [5].
A striking feature of anabaenopeptin biosynthesis is the genetic mechanism enabling exocyclic amino acid diversity. In Anabaena strains, the apnA gene encodes two alternative starter modules (A1a and A1b) via gene duplication, allowing activation of chemically distinct residues (e.g., Arg/Lys vs. Tyr). However, in Planktothrix and other genera, this diversity arises from substrate promiscuity within a single ApnA A1-domain. Phylogenetic analysis of A1-domains reveals four major genotypes:
Table 2: Evolutionary Diversity of apnA A1-Domains in Cyanobacteria
Genotype | Substrates Activated | Frequency | Key Codons | Anabaenopeptin G Production |
---|---|---|---|---|
Arg-specific | Arg | High | D235, A236, W239 | No |
Arg/Tyr-bispecific | Arg, Tyr | High | S235, V236, Y239 | Yes (Tyr variant) |
Arg/Lys-bispecific | Arg, Lys | Low | D235, T236, F239 | No |
Arg/Tyr/Lys-trispecific | Arg, Tyr, Lys | Rare | S235, V236, F239 | Possible |
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